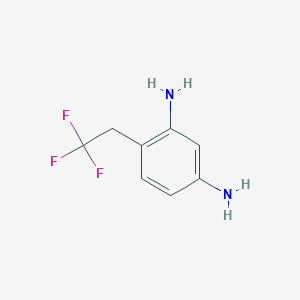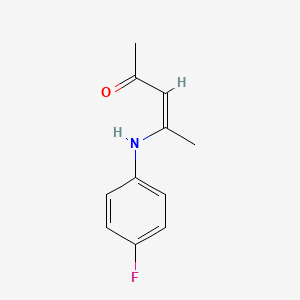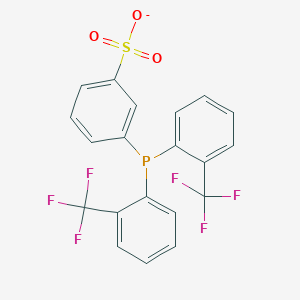![molecular formula C12H18F3NO4S B13108485 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium is a compound that combines the structural features of 4-methylbenzenesulfonate and [(2S)-1-(trifluoromethoxy)butan-2-yl]azanium
Preparation Methods
The synthesis of 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium can be achieved through a series of chemical reactions. One common method involves the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain the di-O-tosyl compound, followed by substitution of the O-tosyl groups with -N3 . This process typically involves the use of reagents such as tosyl chloride and sodium azide under specific reaction conditions to achieve high yields.
Chemical Reactions Analysis
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the sulfonate group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
4-methylbenzenesulfonic acid: Known for its use as a catalyst in organic synthesis.
[(2S)-1-(trifluoromethoxy)butan-2-yl]amine: Studied for its potential biological activities.
The uniqueness of this compound lies in its ability to combine the properties of both components, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H18F3NO4S |
|---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium |
InChI |
InChI=1S/C7H8O3S.C5H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4(9)3-10-5(6,7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,9H2,1H3/t;4-/m.0/s1 |
InChI Key |
ZHEUMDQHZAJYOE-VWMHFEHESA-N |
Isomeric SMILES |
CC[C@@H](COC(F)(F)F)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCC(COC(F)(F)F)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



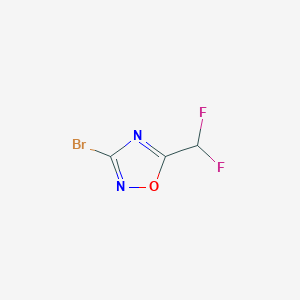
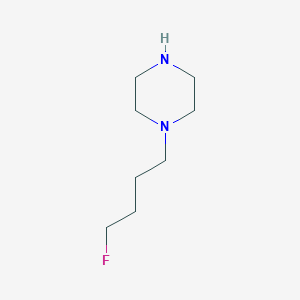

![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)

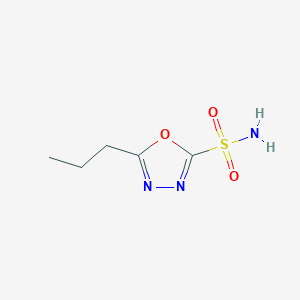

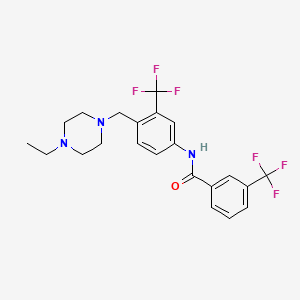

![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)
